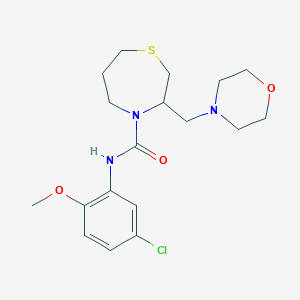

N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3S/c1-24-17-4-3-14(19)11-16(17)20-18(23)22-5-2-10-26-13-15(22)12-21-6-8-25-9-7-21/h3-4,11,15H,2,5-10,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHWJASFRZSCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCSCC2CN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a suitable thiazepane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiazepane derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The 1,4-thiazepane core in the target compound provides greater conformational flexibility compared to the rigid quinoline backbone in analogs like SzR-105 and SzR-107. This flexibility may influence target selectivity and metabolic stability . Quinoline-based analogs (e.g., SzR-105) feature an aromatic system with a hydroxyl group at the 4-position, which could facilitate hydrogen bonding but may reduce blood-brain barrier (BBB) penetration compared to the chloro-methoxyphenyl group in the target compound .

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound likely enhances lipophilicity and membrane permeability relative to the polar hydroxyquinoline derivatives in . Morpholinomethyl substituents are shared across multiple compounds (e.g., target compound and SzR-109), suggesting a role in improving aqueous solubility through morpholine’s oxygen-rich structure .

Molecular Weight and Drug-Likeness :

- The target compound (~365 g/mol) falls within the acceptable range for CNS drugs (typically <450 g/mol), whereas SzR-109 (370.49 g/mol) and SzR-105 (309.79 g/mol) are similarly compliant. Larger analogs (e.g., 384.47 g/mol) may face challenges in bioavailability .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, insights can be inferred from structurally related compounds:

- Immunomodulatory Potential: SzR-105 and SzR-109 demonstrated activity in U937 monocyte cells stimulated by bacterial infection, with SzR-109 showing enhanced potency due to its diethylaminomethyl group .

- Solubility and Bioavailability: Morpholine-containing analogs (e.g., SzR-109) exhibit higher solubility in aqueous media than pyrrolidine or dimethylamino derivatives. The target compound’s morpholinomethyl group may similarly enhance solubility, though its thiazepane ring could increase metabolic susceptibility compared to quinoline’s aromatic stability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a compound of considerable interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 335.84 g/mol

Research indicates that this compound may function as an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. Nrf2 activation leads to the transcription of various cytoprotective genes that help in mitigating cellular damage caused by free radicals and toxins .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative damage. Studies have shown that this compound can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various cell lines .

Apoptotic Induction

In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are critical for the apoptotic process. The compound's ability to trigger apoptosis suggests its potential use in cancer therapy, particularly for tumors resistant to conventional treatments .

Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of the compound in human liver carcinoma cells (HepG2). The results indicated a dose-dependent increase in cell viability under oxidative stress conditions when treated with the compound, highlighting its protective role against oxidative damage .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 50 |

| 10 | 70 |

| 50 | 85 |

| 100 | 95 |

Study 2: Apoptosis Induction in Cancer Cells

Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays .

| Treatment | Caspase-3 Activity (Relative Units) |

|---|---|

| Control | 10 |

| Compound (10 µM) | 30 |

| Compound (50 µM) | 60 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 1,4-thiazepane core in this compound, and what challenges arise during its functionalization with the morpholinomethyl group?

- Methodological Answer : The 1,4-thiazepane ring can be synthesized via cyclization of cysteine derivatives or thiourea intermediates under basic conditions. Functionalization at the C3 position with a morpholinomethyl group typically employs a Mannich reaction, using formaldehyde and morpholine. Challenges include regioselectivity (avoiding N-alkylation) and conformational instability of the seven-membered ring during purification. Column chromatography with silica gel or reverse-phase HPLC is recommended for isolating intermediates .

Q. How can molecular docking be optimized to predict the compound’s interaction with ion channels like KCa3.1 or KCNQ4, given its structural similarity to known modulators?

- Methodological Answer : Flexible docking protocols (e.g., AutoDock Vina) should prioritize ligand conformational sampling, especially for the morpholinomethyl side chain, which may adopt multiple rotamers. Use crystallographic data from homologous targets (e.g., KCNQ4 in ) to define binding pockets. Validate predictions with electrophysiological assays (e.g., patch-clamp for KCNQ4 activation, as in ) to confirm functional effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?

- Methodological Answer : Prioritize cell-based assays measuring ion flux (e.g., FLIPR for Ca²⁺ or K⁺ channels) or proliferation (MTT assay for kinase targets). Include positive controls like BMS-204352 (KCNQ4 activator, EC₅₀ ~1.2 µM, ) and negative controls (e.g., XE991, a KCNQ inhibitor). Dose-response curves (0.1–100 µM) with triplicate replicates are critical for assessing potency and reproducibility .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be rigorously characterized, particularly for the thiazepane ring’s axial chirality?

- Methodological Answer : Employ chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. X-ray crystallography (as in for sulfonamide analogs) provides definitive stereochemical assignment. For dynamic systems, variable-temperature NMR can assess ring puckering and axial-equatorial equilibria .

Q. What experimental approaches resolve contradictions in reported EC₅₀ values for structurally related compounds (e.g., BMS-204352 vs. NS309)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., temperature, ion concentrations). Use standardized protocols:

- Voltage-clamp electrophysiology with HEK293 cells expressing cloned channels (e.g., KCa3.1).

- Buffer standardization : Match ionic strength (e.g., 140 mM KCl) and pH (7.4) across studies.

Cross-validate with radioligand binding assays to distinguish allosteric vs. orthosteric effects .

Q. How can advanced structural modifications improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the morpholine ring with thiomorpholine or piperazine to alter metabolic pathways (CYP450 interactions).

- Deuterium incorporation at labile positions (e.g., methoxy groups) to slow oxidative metabolism.

- In silico ADMET prediction (e.g., SwissADME) coupled with microsomal stability assays (rat/human liver microsomes) .

Q. What statistical methods are recommended for analyzing dose-response data with non-linear kinetics, as seen in ion channel modulation?

- Methodological Answer : Fit data to the Hill equation using non-linear regression (GraphPad Prism). For biphasic responses, apply a two-site binding model. Use ANOVA with post-hoc Tukey tests to compare efficacy across mutants (e.g., KCNQ4 deafness mutants in ). Bootstrap resampling (n=1000 iterations) quantifies uncertainty in EC₅₀/IC₅₀ estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.